molecular formula C13H12N4S2 B12912614 4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile CAS No. 647832-49-3

4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile

Cat. No.: B12912614
CAS No.: 647832-49-3
M. Wt: 288.4 g/mol
InChI Key: JYRKURAVSSUDCV-UHFFFAOYSA-N
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Description

4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile is a chemical intermediate designed for research applications. Compounds based on the pyrimidine-5-carbonitrile scaffold are of significant interest in medicinal chemistry and drug discovery . Pyrimidine derivatives are recognized as key pharmacophores in the development of novel therapeutic agents, with documented research into their potential as anticancer and antimicrobial agents . Specifically, structurally related molecules have been investigated as multi-acting inhibitors targeting the PI3K/AKT signaling pathway, an oncogenic pathway crucial for cell survival and proliferation that is frequently dysregulated in cancers such as breast cancer and leukemia . In these studies, such compounds have demonstrated mechanisms that include inducing cell cycle arrest and caspase-3-dependent apoptosis . Other research on analogous pyrimidine-5-carbonitrile compounds has also shown marked in vitro antibacterial activity, particularly against Gram-positive bacteria . This product is intended for use by qualified researchers to explore these and other potential biological activities. Warning: This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

CAS No.

647832-49-3

Molecular Formula

C13H12N4S2

Molecular Weight

288.4 g/mol

IUPAC Name

4-amino-2-benzylsulfanyl-6-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C13H12N4S2/c1-18-12-10(7-14)11(15)16-13(17-12)19-8-9-5-3-2-4-6-9/h2-6H,8H2,1H3,(H2,15,16,17)

InChI Key

JYRKURAVSSUDCV-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=NC(=C1C#N)N)SCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile typically involves multi-step organic reactions. One common method involves the reaction of 2-chloro-4,6-dimethylthio-5-cyanopyrimidine with benzylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or thio groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Benzylamine, sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives of the pyrimidine ring.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted pyrimidine derivatives with different amino or thio groups.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that 4-amino derivatives can inhibit the growth of various cancer cell lines, including breast and lung cancer cells.

Case Study: Cytotoxicity Against MCF-7 Cells

In an experimental study, 4-amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile was tested for its cytotoxic effects on the MCF-7 breast cancer cell line. The compound displayed an IC50 value in the nanomolar range, indicating potent antiproliferative activity. The mechanism of action involves the inhibition of specific enzymes related to cell proliferation and survival pathways.

Modulation of Drug Resistance

Another significant application of this compound is its potential role in overcoming multidrug resistance (MDR) in cancer therapy. By modulating ATP-binding cassette (ABC) transporters, the compound can enhance the efficacy of conventional chemotherapeutic agents.

Case Study: Reversal of MDR

A study highlighted that 4-amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile was able to reverse MDR in cancer cell lines by inhibiting P-glycoprotein (P-gp) activity. This finding suggests that the compound could be used as an adjuvant therapy alongside existing anticancer drugs to improve treatment outcomes.

Antiviral Properties

Emerging research indicates that pyrimidine derivatives may also exhibit antiviral activities. The structural characteristics of 4-amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile make it a candidate for further investigation in antiviral drug development.

Case Study: Inhibition of Viral Replication

In vitro studies have shown that certain pyrimidine derivatives can inhibit viral replication by interfering with viral RNA synthesis. Further research into the specific mechanisms by which 4-amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile affects viral life cycles is warranted.

Mechanism of Action

The mechanism of action of 4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Analogous Pyrimidine-5-carbonitriles

Compound Name Substituents (Position) Key Functional Groups
4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile 2-(Benzylthio), 4-Amino, 6-(Methylthio) -NH₂, -S-CH₂Ph, -S-CH₃
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile 2-(Methylthio), 4-Amino -NH₂, -S-CH₃
4-Amino-2-(benzothiazol-2-ylamino)-6-(methylthio)pyrimidine-5-carbonitrile 2-(Benzothiazolylamino), 4-Amino, 6-(Methylthio) -NH₂, -NH-benzothiazole, -S-CH₃
2-(Benzylthio)-4-(3,4,5-trimethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 2-(Benzylthio), 4-(Trimethoxyphenyl), 6-Oxo -S-CH₂Ph, -OCH₃, -C=O
4-(Methylthio)-6-oxo-2-phenyl-1,6-dihydropyrimidine-5-carbonitrile 4-(Methylthio), 6-Oxo, 2-Phenyl -S-CH₃, -C=O, -Ph

Key Observations:

Position 2 Variations: The benzylthio group in the target compound provides greater lipophilicity and steric hindrance compared to methylthio (e.g., ) or benzothiazolylamino groups (e.g., ). This may enhance membrane permeability in biological systems. Compounds with arylthio or heterocyclic-amino groups at position 2 (e.g., ) often exhibit improved binding affinity due to π-π stacking or hydrogen-bonding interactions.

Position 4 Modifications: The 4-amino group in the target compound contrasts with oxo (C=O) or aryl groups (e.g., trimethoxyphenyl in ).

Position 6 Substitutions :

  • Methylthio at position 6 (target) vs. oxo (C=O) (e.g., ) alters electronic effects. Methylthio is electron-donating, whereas oxo is electron-withdrawing, influencing reactivity and intermolecular interactions.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) IR Features (cm⁻¹) ¹H NMR Key Signals (δ, ppm)
Target Compound Not reported ~3300 (-NH₂), ~2200 (C≡N) δ 2.72 (-SCH₃), δ 7.25–7.89 (benzyl)
4-Amino-2-(methylthio)pyrimidine-5-carbonitrile Not reported 3379–3238 (-NH₂), 2208 (C≡N) δ 2.72 (-SCH₃), δ 7.25–7.89 (NH₂)
2-(Benzylthio)-4-(3,4,5-trimethoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 237–238 2204 (C≡N), 1700 (C=O) δ 3.82 (OCH₃), δ 7.60–7.70 (aryl)
4-Amino-2-(benzothiazol-2-ylamino)-6-(methylthio)pyrimidine-5-carbonitrile >350 3379–3238 (-NH₂, -NH), 2208 (C≡N) δ 2.72 (-SCH₃), δ 7.25–7.89 (benzothiazole)

Key Observations:

  • Melting Points: Oxo-containing analogs (e.g., ) exhibit higher melting points (>200°C) due to stronger intermolecular hydrogen bonding. The target compound’s amino and thioether groups may reduce crystallinity compared to oxo derivatives.
  • IR/NMR: The amino group’s NH₂ stretch (~3300 cm⁻¹) and C≡N absorption (~2200 cm⁻¹) are consistent across amino-substituted analogs . Benzylthio groups show distinct aromatic proton signals (δ 7.25–7.89 ppm) in NMR.

Biological Activity

4-Amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and anti-diabetic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyrimidine core substituted with amino, benzylthio, and methylthio groups. Its empirical formula is C12H12N4S2C_{12}H_{12}N_4S_2, and it possesses a molecular weight of approximately 284.37 g/mol.

Biological Activity Overview

Research has indicated that derivatives of pyrimidine compounds often exhibit significant biological activities, including:

  • Antitumor Activity : Several studies have highlighted the potential of pyrimidine derivatives as anticancer agents. The structural features of 4-amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile suggest it may inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines .
  • Antidiabetic Effects : Some derivatives have shown promise in managing blood glucose levels and improving insulin sensitivity, making them candidates for further investigation in diabetes treatment .

The biological activity of 4-amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism, leading to reduced proliferation.
  • Induction of Apoptosis : Studies have shown that certain pyrimidine derivatives can trigger apoptotic pathways in cancer cells, which may be a critical factor in their anticancer efficacy .
  • Antioxidant Properties : Some research suggests that these compounds possess antioxidant capabilities, which could protect cells from oxidative stress associated with cancer progression .

Case Studies

  • Antitumor Efficacy :
    • A study evaluated the effects of various pyrimidine derivatives on human breast cancer cells (MDA-MB-231). The results indicated that compounds similar to 4-amino-2-(benzylthio)-6-(methylthio)pyrimidine-5-carbonitrile inhibited tumor growth significantly in a dose-dependent manner .
    • Histological analysis revealed increased apoptosis markers in treated tumors compared to controls, supporting the compound's potential as an anticancer agent.
  • Diabetes Management :
    • In another investigation focusing on the antidiabetic properties of pyrimidine derivatives, compounds were tested for their ability to lower blood glucose levels in diabetic models. Results showed promising reductions in glucose levels alongside improvements in insulin sensitivity .

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMechanismReference
AntitumorHighInhibition of cell proliferation
Induction of ApoptosisSignificantActivation of apoptotic pathways
AntidiabeticModerateImproved insulin sensitivity
AntioxidantPresentReduction of oxidative stress

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